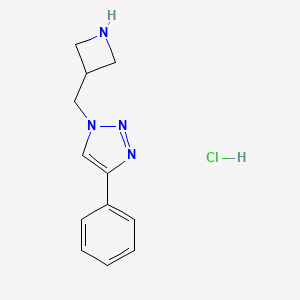

![molecular formula C13H16ClN3O2 B1382126 3-[(4-氨基-3,5-二甲基-1H-吡唑-1-基)甲基]苯甲酸盐酸盐 CAS No. 1431963-49-3](/img/structure/B1382126.png)

3-[(4-氨基-3,5-二甲基-1H-吡唑-1-基)甲基]苯甲酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

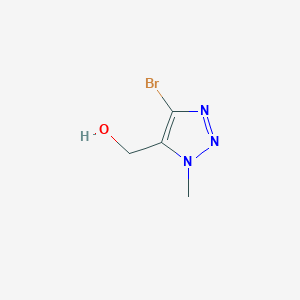

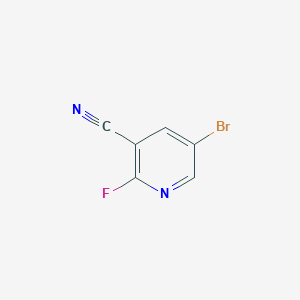

“3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound is also known as 4-(3,5-DiMethyl-1H-pyrazol-4-yl)-benzoic acid .

Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . A new series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .

Molecular Structure Analysis

The molecular structure of “3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” can be analyzed using various techniques such as X-ray crystallography and 1H-NMR .

科学研究应用

合成和化学性质

具有类似结构的化合物,如吡唑啉衍生物和苯甲酸衍生物,以其在有机合成中作为多功能建筑块而闻名。这些化合物可用作合成杂环化合物的前体,包括吡唑咪唑啉、噻唑和其他环状化合物。这种多功能性突显了3-[(4-氨基-3,5-二甲基-1H-吡唑-1-基)甲基]苯甲酸盐酸盐在合成化学中用于开发新材料和生物活性分子(Gomaa & Ali, 2020)的潜力。

生物活性

苯甲酸和吡唑的衍生物已被广泛研究其生物活性,包括抗菌、抗肿瘤、抗炎和抗氧化性质。例如,与羧酸形成的有机锡(IV)配合物显示出显著的抗结核活性,表明苯甲酸衍生物对于开发抗菌剂至关重要(Iqbal, Ali, & Shahzadi, 2015)。此外,与苯甲酸结构相关的香豆素衍生物以其抗氧化和清除自由基的活性而闻名,这对于预防细胞损伤和治疗各种疾病至关重要(Yadav, Parshad, Manchanda, & Sharma, 2014)。

药物开发中的应用

该化合物的结构特征,如吡唑环和苯甲酸基团,通常存在于药理活性分子中。这些特征对于与生物靶点结合至关重要,表明在药物开发中具有潜在应用,特别是作为创建新治疗剂的支架。对类似化合物的研究已经导致发现具有抗癌、镇痛和抗炎性能的分子,突显了3-[(4-氨基-3,5-二甲基-1H-吡唑-1-基)甲基]苯甲酸盐酸盐在药物化学和药理学中的潜力(Dar & Shamsuzzaman, 2015)。

作用机制

Target of Action

The primary targets of MFCD25371094 are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that is often used as a building block in the synthesis of various pharmaceuticals . .

Mode of Action

Pyrazole derivatives can interact with various biological targets through different mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific interactions of MFCD25371094 with its targets would depend on the chemical structure of the targets and the physiological environment.

未来方向

The future directions for “3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” could involve further exploration of its antileishmanial and antimalarial activities . Additionally, more research could be conducted to understand its mechanism of action and to develop safe and effective antileishmanial and antimalarial agents .

属性

IUPAC Name |

3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQRPXXPXABUET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431963-49-3 |

Source

|

| Record name | Benzoic acid, 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)